molecular formula C11H15NO3 B010912 3-Hydroxy-N-(4-methoxyphenyl)butanamide CAS No. 103677-67-4

3-Hydroxy-N-(4-methoxyphenyl)butanamide

Cat. No.: B010912
CAS No.: 103677-67-4
M. Wt: 209.24 g/mol
InChI Key: ALNDNTRJUIATNA-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(4-methoxyphenyl)butanamide is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a butanamide backbone. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

3-Hydroxy-N-(4-methoxyphenyl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards of 3-Hydroxy-N-(4-methoxyphenyl)butanamide can be found in its MSDS . It includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties.

Future Directions

As 3-Hydroxy-N-(4-methoxyphenyl)butanamide is used for experimental and research purposes , future directions would likely involve further studies to explore its potential applications in various fields such as medicinal chemistry, material science, and others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-(4-methoxyphenyl)butanamide typically involves the reaction of 4-methoxyaniline with 3-hydroxybutanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general steps are as follows:

    Step 1: Protection of the hydroxy group in 3-hydroxybutanoic acid to prevent unwanted side reactions.

    Step 2: Reaction of the protected 3-hydroxybutanoic acid with 4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Step 3: Deprotection of the hydroxy group to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(4-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-oxo-N-(4-methoxyphenyl)butanamide.

    Reduction: Formation of 3-hydroxy-N-(4-methoxyphenyl)butylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-N-(4-hydroxyphenyl)butanamide
  • 3-Hydroxy-N-(4-chlorophenyl)butanamide
  • 3-Hydroxy-N-(4-nitrophenyl)butanamide

Uniqueness

3-Hydroxy-N-(4-methoxyphenyl)butanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group may enhance its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-hydroxy-N-(4-methoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6,8,13H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNDNTRJUIATNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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